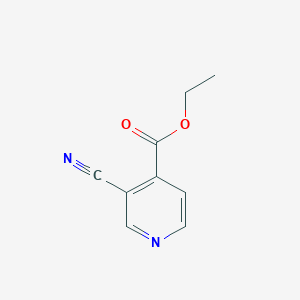
Ethyl 3-cyanopyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyanoisonicotinate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of isonicotinic acid and contains both an ester and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl isonicotinate with a cyanating agent. For example, the reaction of ethyl isonicotinate with cyanogen bromide in the presence of a base such as triethylamine can yield ethyl 3-cyanoisonicotinate. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-cyanoisonicotinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyanoisonicotinate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods for reducing the nitrile group.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-cyanoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyanoisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Ethyl 3-cyanoisonicotinate can be compared with other similar compounds, such as:
Ethyl 2-cyanoisonicotinate: Similar structure but with the nitrile group in a different position, leading to different reactivity and applications.
Methyl 3-cyanoisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Isonicotinic acid derivatives: Compounds with variations in the functional groups attached to the isonicotinic acid core, leading to diverse applications and properties.
Propiedades
Número CAS |
91192-30-2 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
ethyl 3-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2H2,1H3 |
Clave InChI |
LZZAUGCXMMGUQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


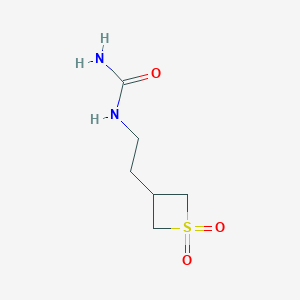
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)

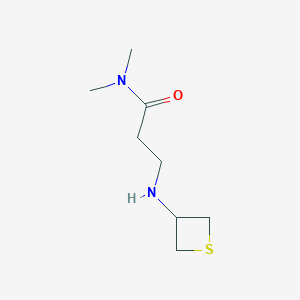
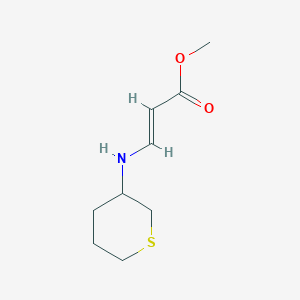
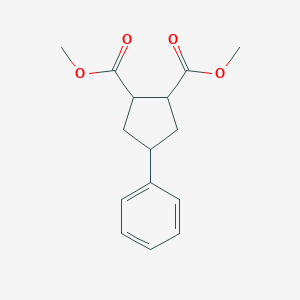
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)


![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
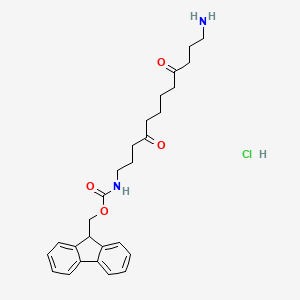
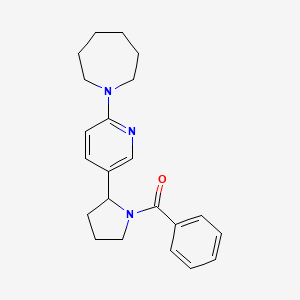
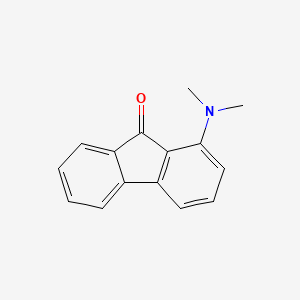
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)
